[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone

Catalog No.
S3324576
CAS No.
339008-25-2
M.F
C22H15NOS
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)met...

CAS Number

339008-25-2

Product Name

[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone

IUPAC Name

(4-phenylphenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone

Molecular Formula

C22H15NOS

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C22H15NOS/c24-21(20-15-23-22(25-20)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H

InChI Key

DYISHZLWMPYJAX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)C4=CC=CC=C4

The compound [1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone is an organic molecule characterized by its biphenyl structure and the presence of a thiazole ring. This compound features a biphenyl moiety attached to a thiazole derivative through a ketone functional group. The thiazole ring, known for its sulfur and nitrogen heteroatoms, contributes to the compound's unique chemical properties and potential biological activities. The molecular formula is C19H16N2OSC_{19}H_{16}N_{2}OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Involving [1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone can include various types of transformations:

  • Substitution Reactions: The thiazole ring can undergo electrophilic substitution due to the presence of electron-withdrawing groups.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: The compound may participate in condensation reactions with amines or alcohols under appropriate conditions.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.

Research has indicated that compounds similar to [1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone exhibit various biological activities. These include:

  • Antimicrobial Activity: Many thiazole derivatives show effectiveness against bacteria and fungi.
  • Anticancer Properties: Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Thiazole-containing compounds are often investigated for their ability to modulate inflammatory responses.

The specific biological activity of this compound would require further empirical studies to establish its efficacy and mechanism of action.

The synthesis of [1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone can be achieved through several methods:

  • Condensation Reaction: A typical method involves the reaction between a biphenyl derivative and a thiazole precursor in the presence of a suitable catalyst (e.g., acid catalyst).
  • Multi-step Synthesis: This may include initial formation of the thiazole ring followed by coupling with biphenyl derivatives.
  • Reflux Conditions: Many synthetic routes require refluxing in organic solvents such as ethanol or toluene to facilitate the reaction.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

The potential applications of [1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone are diverse:

  • Pharmaceutical Development: Due to its biological activities, it could serve as a lead compound in drug discovery.
  • Material Science: The unique properties of this compound may be harnessed in developing new materials or coatings.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in pesticides or fungicides.

These applications underscore the importance of this compound in various fields.

Interaction studies involving [1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone focus on understanding how this compound interacts with biological targets:

  • Enzyme Inhibition Assays: These assays help determine if the compound inhibits specific enzymes related to disease pathways.
  • Binding Affinity Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry can measure how well the compound binds to target proteins.

Such studies are crucial for elucidating the mechanism of action and potential therapeutic applications.

Several compounds share structural features with [1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone, including:

Compound NameStructural FeaturesUnique Properties
2-Amino-thiazoleThiazole ring with amino groupKnown for antibacterial activity
BenzothiazoleThiazole fused with benzeneExhibits fluorescence properties
2-(4-Methylphenyl)thiazoleMethyl-substituted thiazolePotential anti-inflammatory effects

These compounds highlight variations in substituents that can affect biological activity and chemical reactivity. The uniqueness of [1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone lies in its biphenyl linkage and specific substitution pattern on the thiazole ring, which may confer distinct properties not found in other similar compounds.

XLogP3

5.9

Dates

Last modified: 08-19-2023

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